molecular formula C20H19N5O3 B2607764 N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326909-61-8

N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2607764
CAS No.: 1326909-61-8
M. Wt: 377.404
InChI Key: KXWRHMYBRAXYDL-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a synthetic small molecule designed for advanced pharmaceutical and medicinal chemistry research. Compounds featuring the pyrazolo[1,5-d][1,2,4]triazinone scaffold are of significant interest in early-stage drug discovery for their potential as modulators of various enzymatic pathways . The structure integrates a naphthalene system, a moiety known to facilitate interaction with hydrophobic binding pockets in biological targets, which can be critical for enhancing binding affinity and selectivity. The molecule's core structure is analogous to other investigated heterocycles, suggesting potential utility in the development of novel enzyme inhibitors . Its application is primarily focused on use as a key intermediate or a building block in the synthesis of more complex molecules, or as a pharmacologically relevant scaffold for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can leverage this compound to probe biological mechanisms and develop new therapeutic leads, particularly in areas requiring sophisticated heterocyclic chemistry. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-28-10-9-21-19(26)12-24-20(27)18-11-17(23-25(18)13-22-24)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13,17-18,23H,9-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKJUOAEDKPGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2CC(NN2C=N1)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-d][1,2,4]triazin core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the naphthalen-1-yl group: This is usually achieved through a substitution reaction using naphthalene derivatives.

    Attachment of the N-(2-methoxyethyl) group: This step involves the reaction of the intermediate compound with 2-methoxyethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Spectral Data

  • IR Spectroscopy: Expected peaks include: NH stretch: ~3290 cm⁻¹ (amide NH). C=O stretch: ~1670 cm⁻¹ (pyrazolo-triazinone carbonyl). C-O stretch: ~1130 cm⁻¹ (methoxy group) .
  • NMR : The 2-methoxyethyl group would produce signals at δ ~3.3–3.5 ppm (OCH₂CH₂OCH₃) and δ ~3.2 ppm (OCH₃) in ¹H NMR .

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound Name Substituent on Acetamide Core Structure Key Functional Groups
Target Compound 2-Methoxyethyl Pyrazolo-triazinone + naphthalene Methoxy, amide, naphthalene
N,N-Diethyl Analog () Diethyl Pyrazolo-triazinone + naphthalene Alkyl, amide
BF22710 () 3-Fluorophenyl Pyrazolo-triazinone + 4-ethylphenyl Fluoro, aryl, amide
E016-0139 () 3-(2-Oxopyrrolidinyl)propyl Pyrazolo-triazinone + 4-methoxyphenyl Methoxy, pyrrolidinone, amide
6b () 2-Nitrophenyl Triazole + naphthalene Nitro, triazole, amide

Biological Activity

N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3

Biological Activity Overview

This compound exhibits a range of biological activities that have been documented in various studies. These activities include:

  • Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives can exhibit significant antimicrobial properties. The presence of the pyrazolo[1,5-d][1,2,4]triazin moiety may enhance this effect through specific interactions with microbial targets .
  • Anticancer Potential : Research has shown that compounds containing pyrazole structures can inhibit cancer cell proliferation and migration. This is particularly relevant for the treatment of various cancers where traditional therapies are ineffective .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis pathways. This inhibition can lead to reduced proliferation of cancer cells and pathogens.
  • Interaction with DNA : Some studies suggest that pyrazole derivatives can intercalate with DNA or influence its replication and transcription processes, leading to apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The compound might modulate various signaling pathways associated with cell growth and apoptosis. This modulation is crucial for its anticancer effects.

Research Findings

Recent studies have provided insights into the efficacy and mechanisms underlying the biological activities of this compound:

StudyFindings
Demonstrated antimicrobial activity against several bacterial strains.
Showed significant inhibition of cancer cell lines in vitro.
Indicated potential for modulation of nucleotide biosynthesis pathways affecting viral replication.

Case Studies

Several case studies have highlighted the biological activity of similar pyrazole derivatives:

  • Antimicrobial Efficacy : A study reported that pyrazole compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Cancer Cell Inhibition : In vitro studies on human cancer cell lines revealed that pyrazole derivatives could induce apoptosis through caspase activation and mitochondrial pathway involvement.
  • Viral Replication Studies : Research focusing on hepatitis E virus indicated that targeting nucleotide synthesis pathways with pyrazole derivatives resulted in reduced viral replication and enhanced host antiviral responses.

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